molecular formula C18H18ClNOS B2485759 (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396893-25-6

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2485759
CAS RN: 1396893-25-6
M. Wt: 331.86
InChI Key: DWDGJXFRXBMZSF-AATRIKPKSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a molecule that features a 2-chlorophenyl ring and a thiophene ring, which are connected through a piperidine ring and a prop-2-en-1-one spacer. This molecular structure is characterized by an E configuration around the C=C bond, indicating that the substituents on the double bond are on opposite sides, which can influence the molecule's reactivity and interactions.

Synthesis Analysis

The synthesis of related compounds typically involves Michael addition reactions, where a secondary amine is added to an α, β-unsaturated carbonyl compound. This reaction pathway is a common method for constructing complex molecules with multiple substituents and rings, as seen in the synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .

Molecular Structure Analysis

The molecular geometry and electronic properties of similar compounds have been extensively studied using density functional theory (DFT). For instance, the crystal structure of a related molecule was determined by X-ray crystallography, revealing interactions such as C-H…O and C-C…Cl, which are indicative of the molecule's potential for forming solid-state structures through intermolecular forces . Conformational analysis using DFT methods can provide insights into the preferred shapes of these molecules in different environments .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through various computational methods, including the calculation of local reactivity descriptors. These descriptors help identify chemically reactive sites within the molecule, which are crucial for understanding its behavior in chemical reactions . Additionally, the stability of the molecule can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using spectroscopic techniques such as NMR and FT-IR. For example, the 1H and 13C NMR spectral data can be assigned using one- and two-dimensional NMR experiments, which are corroborated by computational predictions . The vibrational modes of the molecules can be studied through FT-IR spectroscopy, providing further understanding of the molecular structure . Thermochemical properties can also be investigated using theoretical calculations, offering insights into the stability and reactivity of the molecule under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been included in studies for the synthesis of novel chalcones and related structures, highlighting its significance in the field of organic chemistry. For instance, the synthesis and crystal structures of thiophene/phenyl-piperidine hybrid chalcones were explored, demonstrating the potential for diverse chemical applications. These studies provide foundational knowledge for understanding the compound's chemical properties and potential for further modification (Parvez et al., 2014).

Molecular Structure and Interactions

The molecular structure and interactions of similar compounds have been characterized, revealing details about their conformation and potential for forming non-classical hydrogen bonds. For example, the crystal structure and Hirshfeld surface analysis of a closely related compound were performed to understand its molecular interactions, which are crucial for designing molecules with specific properties (Murthy et al., 2018).

Biological Activity and Applications

Research has also focused on the biological activities of compounds with similar structures, including antimicrobial and anticancer properties. For instance, microwave-assisted synthesis techniques have been used to prepare compounds for screening their antibacterial activity, indicating the potential for pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010). Another study on the ultrasound- and microwave-assisted synthesis of related compounds further underscores the interest in exploiting these molecules for antimicrobial applications (Ashok et al., 2014).

Advanced Synthesis Techniques

The development of advanced synthesis techniques, such as solvent-free and microwave-assisted methods, for the preparation of chalcone derivatives highlights the ongoing interest in optimizing the production of these compounds. These methods aim to improve the efficiency and environmental friendliness of chemical synthesis processes, making them valuable for various scientific and industrial applications (Pujari et al., 2019).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-6,9,12-14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDGJXFRXBMZSF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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